5-(Methyl-d3)tetrahydrofolic Acid
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Overview
Description
5-(Methyl-d3)tetrahydrofolic Acid is a labeled metabolite of folic acid. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is used primarily in scientific research to study metabolic pathways and reactions involving folic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methyl-d3)tetrahydrofolic Acid involves the incorporation of deuterium into the folic acid molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is typically carried out under strict regulatory guidelines to ensure safety and quality .
Chemical Reactions Analysis
Types of Reactions
5-(Methyl-d3)tetrahydrofolic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of products depending on the substituents involved .
Scientific Research Applications
5-(Methyl-d3)tetrahydrofolic Acid is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and reactions involving folic acid.
Biology: Investigating the role of folic acid in cellular processes and its impact on health.
Medicine: Researching the effects of folic acid on diseases and developing new therapeutic approaches.
Industry: Developing new products and processes involving folic acid and its derivatives
Mechanism of Action
5-(Methyl-d3)tetrahydrofolic Acid acts as a methyl-group donor in biochemical reactions. It is involved in the conversion of homocysteine to methionine in conjunction with vitamin B12. This process is crucial for maintaining normal cellular function and preventing the accumulation of homocysteine, which can lead to various health issues.
Comparison with Similar Compounds
Similar Compounds
5-Methyltetrahydrofolic Acid: The non-deuterated form of 5-(Methyl-d3)tetrahydrofolic Acid.
Folic Acid: The parent compound from which this compound is derived.
Tetrahydrofolic Acid: Another derivative of folic acid with similar properties.
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling. This labeling allows for more precise tracking and analysis of metabolic pathways and reactions involving folic acid. The deuterium atoms provide a distinct signal in various analytical techniques, making it easier to study the compound’s behavior and interactions .
Properties
IUPAC Name |
(2S)-2-[[4-[[2-amino-4-oxo-5-(trideuteriomethyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12?,13-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOVTXRBGFNYRX-WILDCZHSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676042 |
Source
|
Record name | N-[4-({[2-Amino-5-(~2~H_3_)methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)benzoyl]-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356019-97-0 |
Source
|
Record name | N-[4-({[2-Amino-5-(~2~H_3_)methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)benzoyl]-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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